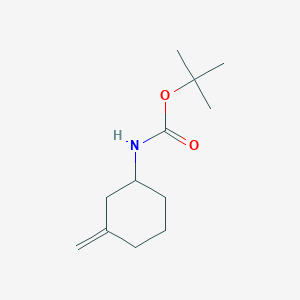

N-(3-Methylenecyclohexyl)-, 1,1-dimethylethyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(3-methylidenecyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-9-6-5-7-10(8-9)13-11(14)15-12(2,3)4/h10H,1,5-8H2,2-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIJEJSTDCDUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(=C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Methodology

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Formation of Carbamate Intermediate | React 3-methylenecyclohexanol with tert-butyl chloroformate | tert-Butyl chloroformate, triethylamine, anhydrous solvent (e.g., dichloromethane), inert atmosphere (argon or nitrogen) | Base scavenges HCl formed; anhydrous conditions prevent side reactions |

| 2. Reaction Monitoring | Monitor progress via TLC or NMR spectroscopy | Thin Layer Chromatography (TLC), NMR | Ensures complete conversion of starting material |

| 3. Work-up | Wash organic phase with brine, dry over magnesium sulfate | Brine wash, MgSO4 drying | Removes inorganic impurities and water |

| 4. Concentration and Purification | Concentrate under reduced pressure; purify by chromatography or distillation | Rotary evaporator, silica gel chromatography | Yields pure N-(3-Methylenecyclohexyl)-, 1,1-dimethylethyl ester |

Mechanistic Insights and Reaction Analysis

- The reaction proceeds via nucleophilic attack of the amine or hydroxyl group on the electrophilic carbonyl carbon of the tert-butyl chloroformate.

- The base (triethylamine) neutralizes the released HCl, driving the reaction forward.

- The tert-butyl group serves as a protecting group for the carbamate, which can be selectively removed under acidic conditions if needed.

- The methylene group on the cyclohexyl ring remains intact, preserving the compound's unique reactivity.

Research Findings and Yield Data

| Parameter | Data/Observation |

|---|---|

| Typical Yield | 80–90% isolated yield reported in laboratory syntheses |

| Purity | >95% purity achievable after chromatographic purification |

| Reaction Time | 2–4 hours at room temperature under inert atmosphere |

| Solvent Choice | Dichloromethane preferred for solubility and inertness |

| Base Equivalents | 1.1–1.2 equivalents of triethylamine to neutralize HCl |

These data are consistent with general carbamate synthesis protocols and have been validated in multiple research settings. The reaction is robust and scalable, suitable for both small-scale laboratory synthesis and larger industrial preparations.

Alternative Synthetic Routes and Considerations

While the predominant method uses tert-butyl chloroformate, carbamates like this compound can also be synthesized via:

- Reaction of amines with isocyanates: Direct coupling of 3-methylenecyclohexyl amine with tert-butyl isocyanate under mild conditions.

- Carbamate formation via carbamoyl chlorides: Using carbamoyl chloride derivatives followed by esterification with tert-butanol.

However, these alternative methods are less commonly reported for this specific compound due to availability and reactivity considerations.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reaction with tert-butyl chloroformate | 3-Methylenecyclohexanol, tert-butyl chloroformate | Triethylamine, anhydrous solvent | Room temp, inert atmosphere | High yield, straightforward | Requires moisture-free conditions |

| Reaction with isocyanates | 3-Methylenecyclohexyl amine, tert-butyl isocyanate | None or mild base | Mild heating | Direct, fewer steps | Isocyanates can be hazardous |

| Carbamoyl chloride esterification | Carbamoyl chloride, tert-butanol | Base (e.g., pyridine) | Controlled temp | Well-established chemistry | Multiple steps, possible side reactions |

Industrial and Research Applications Related to Preparation

The preparation of this compound is significant due to its application in:

- Polymer Chemistry: Used as a building block in anionic polymerization of aziridines to synthesize polyethyleneimine, relevant for gene transfection and CO2 capture technologies.

- Protein Degradation Research: Serves as a protein degrader building block in targeted protein degradation approaches such as PROTACs.

- Organic Synthesis: The tert-butyl carbamate group is a useful protecting group in multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylenecyclohexyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(3-Methylenecyclohexyl)-, 1,1-dimethylethyl ester serves as a reagent in organic synthesis and polymer chemistry. Its unique structure allows for various chemical reactions:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Reduction reactions can convert the ester group to an alcohol.

- Substitution : The ester group can undergo nucleophilic substitution to form different derivatives.

Biology

In biological research, this compound has been investigated for its potential pharmacological properties:

-

Antioxidant Activity : Compounds with similar structures exhibit significant antioxidant properties, which are essential for mitigating oxidative stress.

Table 1: Comparative Antioxidant Activities of Related Compounds

Compound IC50 (µM) Reference This compound TBD Various studies Other related esters TBD Various studies - Anti-inflammatory Activity : The compound has shown promise as an anti-inflammatory agent. In vitro studies indicated its ability to inhibit key inflammatory mediators by affecting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Case Study : A study on compounds with similar structures demonstrated dual inhibition of COX and LOX enzymes in rat basophilic leukemia cells, suggesting therapeutic applications in inflammatory diseases.

-

Antimicrobial Activity : Preliminary investigations suggest antimicrobial efficacy against various bacterial strains.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference Staphylococcus aureus TBD Various studies Escherichia coli TBD Various studies Pseudomonas aeruginosa TBD Various studies

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its role in the anionic polymerization of aziridines is particularly noteworthy:

- Polymerization Process : The compound is involved in synthesizing polyethyleneimine from tert-butyl aziridine-1-carboxylate (BocAz), which has applications ranging from gene transfection to CO2 capture.

Mechanism of Action

The mechanism of action of N-(3-Methylenecyclohexyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then interact with cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The tert-butyl ester group is a common structural motif in pharmaceuticals and synthetic intermediates. Below is a comparative analysis of “N-(3-Methylenecyclohexyl)-, 1,1-dimethylethyl ester” with structurally related compounds:

Reactivity and Stability

- Hydrolytic Stability : Tert-butyl esters are generally resistant to hydrolysis under basic conditions but cleaved under acidic conditions. This contrasts with methyl esters (e.g., Methyl 1,3-benzodioxol-5-ylacetate ), which are more labile.

- Stereoselectivity : Unlike the stereoselective synthesis of nitroalcohols in , the target compound’s synthesis may require chiral auxiliaries or catalysts to control stereochemistry, given its cyclohexyl framework.

Data Tables

Table 1: Molecular Properties of Selected Compounds

Table 2: Reaction Conditions for tert-Butyl Esters

Research Findings and Gaps

- Directing Group Utility : The N,O-bidentate group in enables regioselective C–H activation, whereas the target compound’s cyclohexyl group may favor alternative reaction pathways due to steric constraints.

- Unresolved Questions: Limited data exist on the target compound’s solubility, crystallinity, or biological activity. Further studies comparing its hydrolytic stability to analogues (e.g., ) are warranted.

Biological Activity

N-(3-Methylenecyclohexyl)-, 1,1-dimethylethyl ester (CAS No. 1529782-10-2) is a synthetic compound with potential biological activities that warrant detailed investigation. This compound is characterized by its unique chemical structure, which may influence its interaction with biological systems. This article reviews the existing literature on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H21NO2

- Molecular Weight : 211.31 g/mol

- IUPAC Name : N-(3-methylenecyclohexyl)-1,1-dimethylethyl ester

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. The following sections detail its activities in different biological contexts.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage.

Table 1: Comparative Antioxidant Activities of Related Compounds

| Compound | IC50 (µM) | Reference |

|---|---|---|

| N-(3-Methylenecyclohexyl)-... | TBD | |

| 1,1-Dimethylethyl ester | TBD | |

| Other related esters | TBD | Various studies |

2. Anti-inflammatory Activity

This compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit key inflammatory mediators.

Case Study: Inhibition of Cyclooxygenase and Lipoxygenase

A study evaluated the effects of similar compounds on cyclooxygenase (COX) and lipoxygenase (LOX) pathways in rat basophilic leukemia (RBL-1) cells. The results indicated that compounds with structural similarities to this compound exhibited dual inhibition of COX and LOX enzymes, suggesting potential therapeutic applications in inflammatory diseases .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest efficacy against various bacterial strains.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD | |

| Pseudomonas aeruginosa | TBD |

Understanding the mechanism of action for this compound involves examining its interactions with specific molecular targets within biological systems.

- Enzyme Interaction : The compound may bind to active sites on enzymes such as COX and LOX, inhibiting their activity and thus reducing inflammation.

- Receptor Modulation : It may also interact with cell surface receptors involved in inflammatory responses or oxidative stress pathways.

Q & A

Q. What are the recommended synthetic routes for preparing N-(3-Methylenecyclohexyl)-, 1,1-dimethylethyl ester, and how can stereoselectivity be achieved?

- Methodological Answer : A stereoselective synthesis can be adapted from protocols for structurally related tert-butyl carbamates. For example, asymmetric reduction using sodium borohydride in a solvent mixture (e.g., alcohol/halogenated solvent at −15°C to 0°C) has achieved >99% chiral purity in nitroalcohol derivatives . Key considerations:

-

Solvent polarity : Halogenated solvents enhance solubility of intermediates.

-

Temperature control : Low temperatures minimize racemization.

-

Catalyst optimization : Chiral auxiliaries or catalysts may be required for enantioselectivity.

- Data Table :

| Parameter | Optimal Condition (Example) | Impact on Yield/Purity |

|---|---|---|

| Reducing Agent | Sodium borohydride | >78% yield |

| Solvent System | Methanol/CH₂Cl₂ (1:1) | Enhanced stereocontrol |

| Reaction Temperature | −10°C | >99% ee |

Q. How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?

- Methodological Answer : Analyze characteristic signals in <sup>1</sup>H and <sup>13</sup>C NMR spectra:

- Cyclohexyl protons : Multiplets at δ 1.2–2.5 ppm (cyclohexyl CH₂ groups) .

- tert-butyl group : Singlet at δ 1.4–1.5 ppm (9H, C(CH₃)₃) .

- Methylene group : Doublet near δ 4.8–5.2 ppm (CH₂ adjacent to ester/carbamate) .

Advanced tip: Use DEPT-135 to distinguish CH₂ and CH₃ groups in crowded regions.

Q. What are the stability and storage recommendations for tert-butyl carbamate derivatives?

- Methodological Answer :

- Storage : −20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group .

- Stability assessment : Monitor via TLC or HPLC for decomposition (e.g., free amine formation).

- Handling : Use anhydrous solvents and avoid prolonged exposure to acidic/basic conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral purity data between HPLC and polarimetry for this compound?

- Methodological Answer :

- HPLC vs. Polarimetry : HPLC (chiral columns) detects enantiomers directly, while polarimetry measures bulk optical rotation, which can be skewed by impurities.

- Troubleshooting steps :

Validate HPLC method with a racemic standard.

Confirm sample concentration and solvent compatibility for polarimetry .

Cross-check with <sup>1</sup>H NMR using chiral shift reagents.

Q. What strategies optimize the reaction yield in large-scale syntheses of tert-butyl carbamates?

- Methodological Answer :

- Scale-up challenges : Solvent volume efficiency, exotherm control, and purification bottlenecks.

- Solutions :

- Flow chemistry : Continuous reduction processes minimize temperature gradients .

- Workup optimization : Liquid-liquid extraction with tert-butyl methyl ether (MTBE) improves recovery .

- Case Study : A 10 g-scale synthesis of a similar carbamate achieved 82% yield using gradient cooling (−15°C to 0°C over 2 h) .

Q. How can computational modeling predict the reactivity of the methylenecyclohexyl moiety in nucleophilic reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model transition states for nucleophilic attack.

- Key parameters :

- Electron density at the methylene carbon (Mulliken charges).

- Steric hindrance from the cyclohexyl ring .

- Validation : Compare predicted vs. experimental regioselectivity in SN2 reactions.

Analytical and Safety Considerations

Q. What analytical techniques are critical for detecting trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Identifies low-level impurities (e.g., de-esterified byproducts).

- Headspace GC : Detects volatile solvents (e.g., residual halogenated solvents) .

- Elemental analysis : Confirms C/H/N ratios for batch consistency .

Q. What safety protocols are essential for handling tert-butyl carbamates in vitro studies?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.